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molecular formula C9H7ClO4 B129033 3-Chloro-5-(methoxycarbonyl)benzoic acid CAS No. 153203-57-7

3-Chloro-5-(methoxycarbonyl)benzoic acid

Cat. No. B129033
M. Wt: 214.6 g/mol
InChI Key: HLARAVKGVUMKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254584

Procedure details

In a 5 liter 3-necked round-bottomed flask were placed 5-chloroisophthalic acid dimethyl ester (146.4 g) and methanol (2.5 liters). To the resulting solution was added (dropwise) a solution of potassium hydroxide (42.8 g) in methanol (500 ml) with vigourous stirring under nitrogen. The resulting mixture was refluxed 2 hours, cooled down and the solvent was then eliminated in the rotavap. The residue was taken up in water (800 ml), the pH brought to 8 and the resulting solution washed with ethyl ether. The aqueous solution was made acidic with aqueous hydrochloric acid and extracted with ethyl acetate (3×400 ml). The combined organic layers were dried (magnesium sulfate) and the solvent was then eliminated in the rotavap. The solid residue was stirred in 1.3 liters of chloroform overnight and filtered. The solvent was then evaporated yielding 5-chloroisophthalic acid monomethyl ester as a white solid (29 g).
Quantity
146.4 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
2.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:13]=[C:12]([Cl:14])[CH:11]=[C:6]([C:7]([O:9]C)=[O:8])[CH:5]=1.[OH-].[K+]>CO.O>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:13]=[C:12]([Cl:14])[CH:11]=[C:6]([C:7]([OH:9])=[O:8])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
146.4 g
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)Cl)=O
Step Two
Name
Quantity
42.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.5 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with vigourous stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 5 liter 3-necked round-bottomed flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
WASH
Type
WASH
Details
the resulting solution washed with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (magnesium sulfate)
STIRRING
Type
STIRRING
Details
The solid residue was stirred in 1.3 liters of chloroform overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(C(=O)O)=CC(=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: CALCULATEDPERCENTYIELD 21.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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